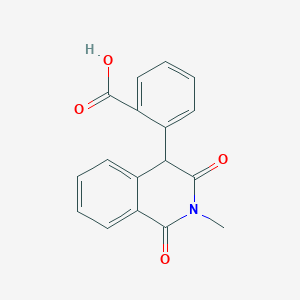
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-(((R)-1-phenylethyl)amino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-((®-1-phenylethyl)amino)pentanoic acid is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a tert-butyldimethylsilyl group, a phenylethylamine moiety, and a pentanoic acid backbone, making it a unique molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-((®-1-phenylethyl)amino)pentanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of Amide Bond: The protected intermediate is then reacted with ®-1-phenylethylamine to form the amide bond.
Oxidation: The resulting compound undergoes oxidation to introduce the keto group.
Deprotection: Finally, the tert-butyldimethylsilyl group is removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-((®-1-phenylethyl)amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and thioamides.
Aplicaciones Científicas De Investigación
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-((®-1-phenylethyl)amino)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-((®-1-phenylethyl)amino)pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Bromomethyl methyl ether: Used in the synthesis of various organic compounds.
Uniqueness
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-((®-1-phenylethyl)amino)pentanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H31NO4Si |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H31NO4Si/c1-14(15-10-8-7-9-11-15)20-17(21)12-16(13-18(22)23)24-25(5,6)19(2,3)4/h7-11,14,16H,12-13H2,1-6H3,(H,20,21)(H,22,23)/t14-,16+/m1/s1 |
Clave InChI |
LGUPWMJTDJYUCW-ZBFHGGJFSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)CC(CC(=O)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)



![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)
![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)
![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)



